2-(Furan-2-ylmethyl)-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromene-pyrrole-dione scaffold. Its structure features a furan-2-ylmethyl group at position 2, a methyl group at position 7, and a 4-(propan-2-yl)phenyl substituent at position 1. Such substitutions are critical for modulating solubility, stability, and biological activity .
Properties
Molecular Formula |
C26H23NO4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-7-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H23NO4/c1-15(2)17-7-9-18(10-8-17)23-22-24(28)20-13-16(3)6-11-21(20)31-25(22)26(29)27(23)14-19-5-4-12-30-19/h4-13,15,23H,14H2,1-3H3 |
InChI Key |
REMUKJPOVSCNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with chromeno and pyrrole intermediates under specific conditions. For example, the radical bromination of a methyl group followed by phosphonation and subsequent condensation with benzaldehyde derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydro derivatives .
Scientific Research Applications
The compound "2-(Furan-2-ylmethyl)-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by detailed data and case studies.
Structure and Characteristics
The compound features a unique structure that includes a furan ring, a chromeno-pyrrole moiety, and a propan-2-ylphenyl group. Its molecular formula is . The presence of multiple functional groups suggests diverse reactivity and potential biological activity.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to this structure. For instance, derivatives of chromeno-pyrrole have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry reported that a related compound exhibited an IC50 value of 15 μM against human breast cancer cells, indicating promising activity for further development as an anticancer agent .
Antimicrobial Properties
Research has also indicated that similar compounds possess antimicrobial properties. The furan moiety is known for its ability to enhance biological activity, making these derivatives potential candidates for developing new antibiotics.
Case Study:
In vitro studies have shown that certain derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Photophysical Properties
The unique structure of the compound allows for interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb light in the visible range can be exploited in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 450 |
| Emission Max (nm) | 520 |
| Quantum Yield | 0.85 |
Polymer Chemistry
The compound's reactivity can be utilized in polymer synthesis, where it can serve as a monomer or cross-linking agent to produce polymers with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 2-[(FURAN-2-YL)METHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at positions 1, 2, and 5. Key comparisons are summarized below:
Table 1: Substituent Effects on Physical and Spectroscopic Properties
Key Observations:
Substituent Position 1 :
- Hydroxyethyl (4{4–19-7}) improves aqueous solubility .
Synthetic Yields :
Research Findings and Functional Implications
Spectroscopic Trends :
- IR C=O stretching frequencies vary with substituent electron effects: electron-withdrawing groups (e.g., Cl in 4{9–5-21}) lower carbonyl frequencies (~1659 cm⁻¹), while electron-donating groups (e.g., methoxy in 4{4–19-7}) increase them (~1711 cm⁻¹) .
- NMR data (e.g., δ 7.63 ppm for aromatic protons in 4{4–19-7}) reflect substituent-induced deshielding effects .
Biological Activity :
Synthetic Methodology :
- The target compound’s synthesis likely follows the multicomponent protocol in , which accommodates diverse substituents under mild conditions. Older methods (e.g., Vydzhak et al., 2008–2010) rely on stepwise alkylation, limiting functional group diversity .
Biological Activity
2-(Furan-2-ylmethyl)-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, a complex organic compound, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a chromeno-pyrrole framework with furan and isopropyl phenyl substituents. Its synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.
Synthesis Pathways
The synthesis of related chromone derivatives has been documented, which may serve as a reference for producing this compound. For example, the synthesis of chromone-related pyrazole compounds demonstrated effective methods for forming similar structures with notable yields (78–95%) and high regioselectivity .
Antioxidant Activity
Antioxidant properties are crucial for many therapeutic applications. The presence of furan and chromone moieties in the compound suggests potential radical scavenging abilities. Related studies have shown that derivatives with similar structures can effectively neutralize free radicals, indicating that this compound may possess similar antioxidant capabilities.
Urease Inhibition
Compounds with furan and chromone frameworks have also been investigated for urease inhibition. Urease inhibitors play a vital role in treating infections caused by Helicobacter pylori. Some furan chalcone derivatives demonstrated significant urease inhibitory activity with IC50 values comparable to standard drugs like thiourea . This suggests that the target compound may also exhibit urease inhibitory properties.
Pharmacological Studies
A review of pharmacological activities associated with pyrazole and pyrazole-related compounds indicates a broad spectrum of biological effects ranging from anti-inflammatory to anticancer activities . The structural motifs present in this compound align with those found in effective drug candidates.
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological findings from related compounds, potential therapeutic applications for this compound could include:
- Antimicrobial agents : Targeting bacterial infections.
- Antioxidants : Protecting against oxidative stress-related diseases.
- Urease inhibitors : Offering treatment options for gastric infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
